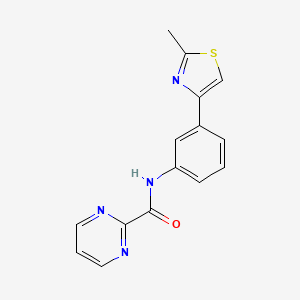

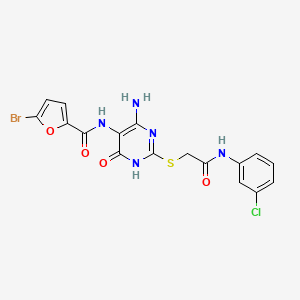

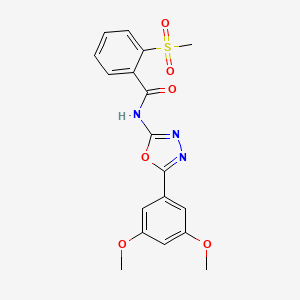

N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It may also include spectroscopic data such as IR, UV-Vis, and NMR spectra .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

A study by Pejchal et al. (2015) synthesized a series of compounds by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides, demonstrating antibacterial and antifungal activities comparable or slightly better than chloramphenicol, cefoperazone, and amphotericin B. The structural characterization of these compounds was confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, and 19F NMR, along with elemental analyses and single-crystal X-ray diffraction techniques in some cases (Pejchal, Pejchalová, & Růžičková, 2015).

Antitumor Activity

Bradshaw et al. (2002) investigated the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, revealing their selective, potent antitumor properties in vitro and in vivo. The study highlighted the mechanism of action of these compounds, involving cytochrome P 450 1A1, and presented a clinical candidate for further evaluation (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Photovoltaic Efficiency and Non-linear Optical Activity

Mary et al. (2020) focused on the synthesis and evaluation of benzothiazolinone acetamide analogs for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). The study encompassed spectroscopic and quantum mechanical studies, revealing good light harvesting efficiency and promising free energy of electron injection. The non-linear optical activity of these compounds was also assessed, with significant findings supporting their application in photovoltaic cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Fluorescent Sensor Development

Zhang et al. (2017) designed a benzothiadiazole-based fluorescent sensor, BTA, capable of detecting oxalyl chloride and phosgene with high sensitivity and selectivity. The sensor operates on a "turn-on" fluorescence mode through intramolecular cyclization reactions, demonstrating potential for the on-site visual detection of these toxic chemicals (Zhang, Cheng, Yang, Li, Zhang, Ma, Lu, Wu, & Wang, 2017).

Corrosion Inhibition

Salarvand et al. (2017) explored the corrosion inhibition performance of benzothiazole derivatives for mild steel in HCl solution. Their findings showed that these compounds, particularly (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, exhibit high inhibition efficiency, potentially providing enhanced corrosion resistance for industrial applications (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP is a nitrile, hydrazone, and protonophore that causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Compounds with similar structures, such as cccp, disrupt mitochondrial function, which can lead to effects on various cellular processes . Additionally, the HIF-1 signaling pathway has been suggested as a potential target for compounds with similar structures .

Pharmacokinetics

A study on a similar compound, 2-[1’-phenyl-3’-(3-chlorophenyl)-2’-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

Compounds with similar structures, such as cccp, have been shown to cause the gradual destruction of living cells and death of the organism .

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c14-8-2-1-3-10(6-8)16-13-17-11-5-4-9(15)7-12(11)18-13/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPIAMHGYCBPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

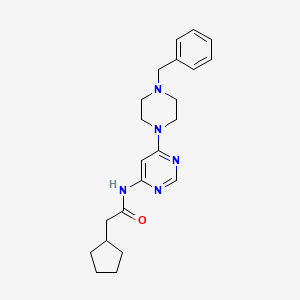

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)

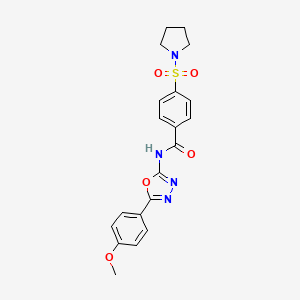

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)

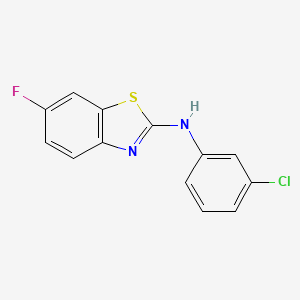

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2452104.png)